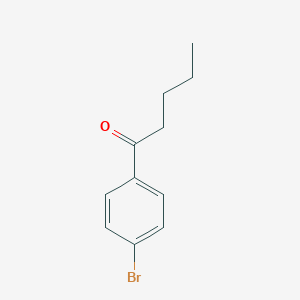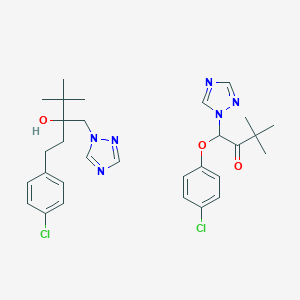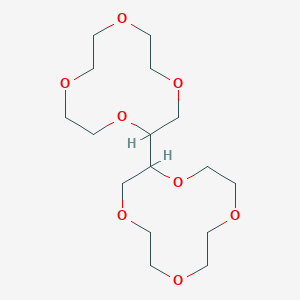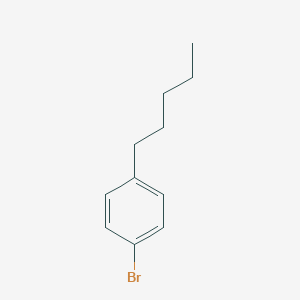
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential applications in the field of scientific research.
科学的研究の応用
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit antibacterial activity against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
作用機序
The mechanism of action of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to have low toxicity and minimal effects on mammalian cells. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its broad-spectrum antibacterial activity. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of this compound is that it may exhibit cross-resistance with other quinolone antibiotics.
将来の方向性
There are several potential future directions for the study of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. One potential direction is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another potential direction is the study of the compound's effects on bacterial biofilms, which are known to be highly resistant to antibiotics. Additionally, the compound's potential applications in the treatment of other infectious diseases, such as tuberculosis, could be explored.
合成法
The synthesis of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps. The first step involves the condensation of 3,5-dimethylpiperazine-1-carboxylic acid with 2,4-dichloro-5-fluoroquinoline in the presence of a base. The resulting intermediate is then reacted with tert-butyl 4-oxopiperidine-1-carboxylate to yield the final product.
特性
CAS番号 |
116162-85-7 |
|---|---|
製品名 |
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
分子式 |
C20H26FN3O3 |
分子量 |
375.4 g/mol |
IUPAC名 |
1-tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H26FN3O3/c1-11-8-23(9-12(2)22-11)17-7-16-13(6-15(17)21)18(25)14(19(26)27)10-24(16)20(3,4)5/h6-7,10-12,22H,8-9H2,1-5H3,(H,26,27) |
InChIキー |
ZKXANRKOHXSTKC-UHFFFAOYSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
正規SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
同義語 |
1-tert-Butyl-7-(3,5-dimethyl-piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydr o-quinoline-3-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




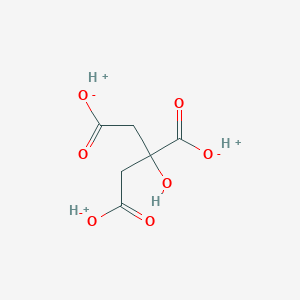
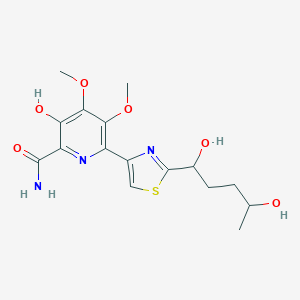
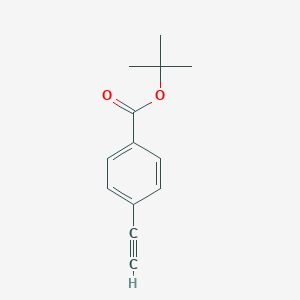
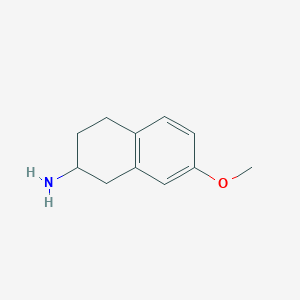

![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)

